![molecular formula C21H18FN3O2 B368592 N-({1-[(4-fluorofenil)metil]bencimidazol-2-il}etil)-2-furilcarboxamida CAS No. 919972-17-1](/img/structure/B368592.png)

N-({1-[(4-fluorofenil)metil]bencimidazol-2-il}etil)-2-furilcarboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

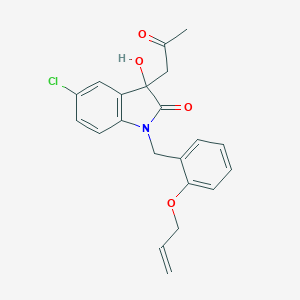

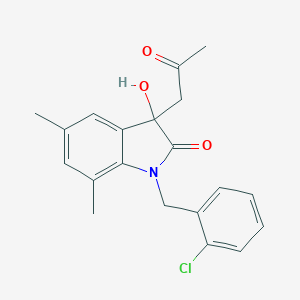

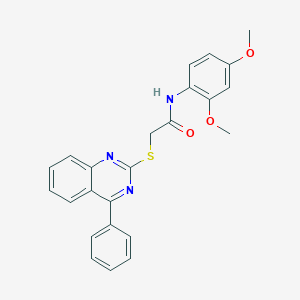

This compound is a benzimidazole derivative . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are structurally similar to N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide .

Molecular Structure Analysis

Benzimidazole derivatives have been studied using X-ray crystal structure analysis . This technique provides precise evidence concerning bond lengths, bond angles, torsion angles, and molecular dimensions .Chemical Reactions Analysis

Benzimidazole derivatives have been synthesized under microwave conditions in yields of between 85–96% . They have been tested for their antimicrobial and antioxidant activity .Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on the specific compound. For example, the benzimidazole derivative Astemizole has a density of 1.2±0.1 g/cm 3, a boiling point of 627.3±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C .Aplicaciones Científicas De Investigación

Actividad antiviral

Se ha informado que los derivados del indol, que comparten similitudes estructurales con los compuestos benzimidazólicos, presentan importantes propiedades antivirales. Por ejemplo, ciertos compuestos basados en indol han demostrado actividad inhibitoria contra el virus de la influenza A y el virus Coxsackie B4 . Dada la analogía estructural, “N-({1-[(4-fluorofenil)metil]bencimidazol-2-il}etil)-2-furilcarboxamida” podría explorarse para sus posibles efectos antivirales, particularmente como un compuesto líder para el desarrollo de nuevos medicamentos antivirales.

Propiedades antiinflamatorias

Se ha descubierto que los compuestos con un núcleo de indol poseen actividades antiinflamatorias y analgésicas . Por extensión, el derivado de benzimidazol en cuestión también puede investigarse por su eficacia en la reducción de la inflamación, lo que podría contribuir al tratamiento de enfermedades inflamatorias crónicas.

Potencial anticancerígeno

El andamiaje de indol está presente en muchas moléculas de fármacos sintéticos con actividades anticancerígenas . La investigación sobre las aplicaciones de “this compound” podría centrarse en su potencial como agente quimioterapéutico, explorando su capacidad para inhibir el crecimiento y la proliferación de las células cancerosas.

Efectos antimicrobianos y antituberculosos

Los derivados del indol han mostrado actividades antimicrobianas y antituberculosas, lo que sugiere que compuestos similares podrían ser efectivos contra una amplia gama de patógenos, incluida Mycobacterium tuberculosis . Este compuesto podría sintetizarse y evaluarse para tales actividades farmacológicas.

Aplicaciones antidiabéticas

Las actividades biológicas de los derivados del indol se extienden a los efectos antidiabéticos . La investigación sobre “this compound” para su potencial para modular los niveles de glucosa en sangre podría conducir al desarrollo de nuevos tratamientos para la diabetes.

Actividad antimalárica

Los compuestos basados en indol se han utilizado en el tratamiento de la malaria . El derivado de benzimidazol podría explorarse por sus propiedades antimaláricas, ofreciendo potencialmente un nuevo enfoque para combatir esta enfermedad mortal.

Mecanismo De Acción

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including various enzymes and receptors . The specific targets for this compound would need to be determined through further experimental studies.

Mode of Action

Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . The specific mode of action for this compound would need to be determined through further experimental studies.

Biochemical Pathways

Benzimidazole derivatives are known to affect a variety of biochemical pathways, often related to the function of their biological targets . The specific pathways affected by this compound would need to be determined through further experimental studies.

Pharmacokinetics

Benzimidazole derivatives are generally known to have good absorption and distribution profiles, and they are often metabolized in the liver . The specific ADME properties of this compound would need to be determined through further experimental studies.

Result of Action

Benzimidazole derivatives are known to have a variety of effects at the molecular and cellular level, often related to the inhibition of their biological targets . The specific effects of this compound would need to be determined through further experimental studies.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can often influence the action of benzimidazole derivatives . The specific environmental influences on this compound would need to be determined through further experimental studies.

Direcciones Futuras

Benzimidazole derivatives have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, antioxidant, anthelmintic, antiparasitic, antimycobacterial, antidiabetic, antihypertensive, analgesic, antipsychotic, anticoagulant, cardiovascular, and anti-inflammatory properties . Therefore, synthesizing novel compounds with the benzimidazole moiety can produce lead compounds for the pharmaceutical industry .

Análisis Bioquímico

Biochemical Properties

Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways, although the specific interactions of this compound have not been detailed in the literature.

Cellular Effects

Benzimidazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of N-({1-[(4-fluorophenyl)methyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is not well-defined. Benzimidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

N-[1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN3O2/c1-14(23-21(26)19-7-4-12-27-19)20-24-17-5-2-3-6-18(17)25(20)13-15-8-10-16(22)11-9-15/h2-12,14H,13H2,1H3,(H,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOMIJMBORGNZMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)F)NC(=O)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetyl-1'-butyl-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl)acetamide](/img/structure/B368510.png)

![N-[4-acetyl-1'-[(2-ethoxyphenyl)methyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368513.png)

![N-[4-acetyl-1'-[2-(2-methoxyphenoxy)ethyl]-7'-methyl-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide](/img/structure/B368514.png)

![Ethyl 5-chloro-2-[(3-pyridinylcarbonyl)amino]benzoate](/img/structure/B368522.png)

![1-(2,6-Dimethylphenyl)-4-[1-(2-morpholin-4-yl-2-oxoethyl)benzimidazol-2-yl]pyr rolidin-2-one](/img/structure/B368546.png)

![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B368548.png)

![2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-methyl-N-phen ylacetamide](/img/structure/B368549.png)

![N,N-diethyl-2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetamide](/img/structure/B368550.png)

![N-butyl-2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N-methylacetamide](/img/structure/B368552.png)

![1-(2-methylphenyl)-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368553.png)

![1-(2-methylphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B368554.png)